molecular formula C7H3ClOS2 B13884902 Thieno[3,2-b]thiophene-5-carbonyl chloride

Thieno[3,2-b]thiophene-5-carbonyl chloride

Cat. No.: B13884902
M. Wt: 202.7 g/mol
InChI Key: YJOGMGVRWBGANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,2-b]thiophene-5-carbonyl chloride is a heterocyclic compound that features a fused ring system composed of two thiophene rings

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-b]thiophene-5-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Amides, Esters, and Thioesters: Formed through substitution reactions.

    Sulfoxides and Sulfones: Resulting from oxidation reactions.

    Dihydro Derivatives: Produced via reduction reactions.

Mechanism of Action

The mechanism of action of thieno[3,2-b]thiophene-5-carbonyl chloride in various applications is primarily related to its electronic properties. The fused thiophene rings provide a stable, electron-rich structure that can interact with molecular targets through π-π stacking and other non-covalent interactions. In organic electronics, this compound facilitates charge transport and enhances the performance of electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[3,2-b]thiophene-5-carbonyl chloride is unique due to its specific ring fusion pattern, which imparts distinct electronic properties compared to other thienothiophene isomers. This uniqueness makes it particularly valuable in applications requiring precise electronic characteristics .

Properties

IUPAC Name

thieno[3,2-b]thiophene-5-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClOS2/c8-7(9)6-3-5-4(11-6)1-2-10-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOGMGVRWBGANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC(=C2)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.